(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone
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Overview
Description
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyl and phenyl groups, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with glycidol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dihydroxypropoxy group. The reaction is typically conducted at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Formation of this compound derivatives with ketone or aldehyde groups.
Reduction: Formation of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Shares structural similarities but differs in its applications and reactivity.
(2,3-Dihydroxypropoxy)phenyl derivatives: Similar in structure but vary in the substitution pattern and functional groups.
Uniqueness
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone is unique due to its combination of hydroxyl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56654-14-9 |
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Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
[4-(2,3-dihydroxypropoxy)-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O5/c17-9-12(18)10-21-13-6-7-14(15(19)8-13)16(20)11-4-2-1-3-5-11/h1-8,12,17-19H,9-10H2 |
InChI Key |
LEJIPPXIZPKRRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCC(CO)O)O |
Origin of Product |
United States |
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